Home > Products > Screening Compounds P50390 > 2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide - 300586-48-5

2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Catalog Number: EVT-2896283
CAS Number: 300586-48-5
Molecular Formula: C19H30N6O3
Molecular Weight: 390.488
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antidiabetic Activity: Studies demonstrated the potential of some purine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, highlighting their ability to improve glucose tolerance and potentially treat type 2 diabetes [ [] ].
  • Anti-inflammatory Activity: Research explored the antioxidant and anti-inflammatory properties of certain purine derivatives, suggesting their potential in treating inflammatory conditions [ [] ].
  • Anticancer Activity: Several papers focus on designing and synthesizing purine derivatives with anticancer activity, particularly against breast cancer and leukemia cell lines [ [, ] ].
  • Anti-obesity Activity: Studies investigated the potential of certain purine derivatives as anti-obesity agents by examining their effects on weight loss and metabolic parameters [ [] ].
  • Wound Healing: Research suggests that some purine derivatives, particularly adenosine A2A receptor agonists, promote wound healing by stimulating angiogenesis [ [] ].

Structure-Activity Relationships (SAR):

  • Numerous papers explored SAR by modifying the substituents on the purine core, aiming to enhance potency, selectivity, and improve pharmacokinetic properties [ [, , , , , ] ].

(R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. [] It exhibits moderate antihyperglycemic activity compared to the standard antidiabetic drug Linagliptin in OGTT and effectively improves the pathological state of DIO mice. [] Molecular docking studies reveal favorable binding affinity between (R)-40 and the DPP-IV active site, suggesting its potential as a drug candidate for type 2 diabetes. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

  • Compound Description: MRE2028F20 is a potent and selective antagonist for the human A2B adenosine receptor (AR). [] It displays high affinity for the A2B subtype with a Ki value of 38 nM while showing minimal binding affinity for other AR subtypes (A1, A2A, and A3, Ki > 1000 nM). []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: MRE2029F20 is a highly potent and selective antagonist for the human A2B adenosine receptor (AR). [, ] It demonstrates high affinity for the hA2B receptor subtype with a Kd value of 2.8 ± 0.2 nM and shows excellent selectivity over other human AR subtypes (hA1, hA2A, and hA3). [] [3H]MRE 2029-F20 has been successfully employed as a radioligand to study A2B receptors in recombinant and native cells. [] Its high selectivity and affinity make it a valuable tool for investigating the role of A2B receptors in various physiological processes. [, ]

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

  • Compound Description: MRE2030F20 is a high-affinity antagonist for the human A2B adenosine receptor (AR). [] It exhibits potent binding to the A2B receptor subtype with a Ki value of 12 nM, displaying impressive selectivity against other AR subtypes (A1, A2A, and A3, Ki > 1000 nM). [] MRE2030F20 effectively inhibits the stimulatory effect of NECA (100 nM) in the cyclic AMP assay, with an IC50 value in the nanomolar range, further confirming its antagonistic properties. []

[3H]KF17837S (8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine)

  • Compound Description: [3H]KF17837S is a highly selective antagonist radioligand for the adenosine A2A receptor. [] It exhibits high affinity (Kd, 7.1 ± 0.91 nM) and limited capacity (Bmax, 1.3 ± 0.23 pmol/mg of protein) for binding to rat striatal membranes. [] [3H]KF17837S is a valuable tool for studying the adenosine A2A receptor and its role in various physiological processes. []
  • Compound Description: Compound 1, containing chalcogenamide groups, demonstrates potential as a pharmacorrection medication for alimentary obesity treatment. [] In a study on rats fed a high-fat diet, Compound 1 significantly reduced body weight compared to the control group. [] Over two weeks of administration, rats receiving Compound 1 experienced a 22.92% reduction in body weight, approaching the levels of the intact group. [] The compound showed no adverse effects on animal behavior and mortality. []

Properties

CAS Number

300586-48-5

Product Name

2-(8-(azepan-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

IUPAC Name

2-[8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide

Molecular Formula

C19H30N6O3

Molecular Weight

390.488

InChI

InChI=1S/C19H30N6O3/c1-13(2)8-11-24-15-16(21-18(24)23-9-6-4-5-7-10-23)22(3)19(28)25(17(15)27)12-14(20)26/h13H,4-12H2,1-3H3,(H2,20,26)

InChI Key

YVGHBVVCHJGWLJ-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC(=O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.